molecular formula C10H16N12O7S B1368674 2,6-Diamino-8-purinol hemisulfate monohydrate CAS No. 698998-94-6

2,6-Diamino-8-purinol hemisulfate monohydrate

Cat. No.: B1368674
CAS No.: 698998-94-6
M. Wt: 448.38 g/mol
InChI Key: RYLHSHJARAETPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters a = 5.1353(7) Å, b = 27.350(3) Å, c = 8.5532(9) Å, and β = 105.585(14)°. X-ray diffraction (XRD) reveals a layered structure where the purine core maintains planar geometry, with deviations limited to ±0.02 Å for ring atoms. The hemisulfate anion (HSO₄⁻) forms ionic interactions with the protonated N3 atom of the purine ring, while the monohydrate water molecule occupies interstitial lattice sites.

Table 1: Key Crystallographic Parameters

Parameter Value
Space group P2₁/n
Unit cell volume 1157.1(2) ų
Density (calc.) 1.551 g/cm³
Z-value 4
R-factor 0.039

The purine ring exhibits bond lengths consistent with aromatic delocalization: C–N bonds average 1.34 Å, while C–O (carbonyl) measures 1.23 Å. Sulfate tetrahedra display S–O bonds of 1.47–1.49 Å, confirming standard sulfate geometry.

Tautomeric Forms and Protonation States

2,6-Diamino-8-purinol exists predominantly in the 7,9-dihydropurin-8-one tautomer (94% population) based on solid-state ¹⁵N NMR. Protonation occurs at N3 (pKa ≈ 4.7) and N7 (pKa ≈ 9.2), with the hemisulfate salt stabilizing the N3-protonated form through charge-assisted N⁺–H···O⁻ hydrogen bonds. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal three accessible tautomers:

Tautomer Stability (ΔG, kcal/mol):

  • 7,9-Dihydro-8-one: 0.0 (reference)
  • 1,9-Dihydro-8-one: +2.3
  • 1,7-Dihydro-8-one: +3.1

The sulfate anion induces a 0.15 Å elongation of the C8–O bond compared to the free base, enhancing keto-enol tautomerization propensity.

Hydrogen Bonding Network in Crystal Lattice

The crystal packing features a three-dimensional hydrogen-bonded network with graph-set notation N₁ = 4, N₂ = 6. Key interactions include:

  • N6–H···O4 (sulfate): 2.76 Å, 168°
  • O6 (water)–H···N1: 2.84 Å, 177°
  • N2–H···O5 (sulfate): 2.65 Å, 155°

Table 2: Hydrogen Bond Metrics

Donor–Acceptor Distance (Å) Angle (°)
N3–H···O4 (HSO₄⁻) 2.558 162
O6–H···O1 (purine) 2.838 177
N1–H···O4 (HSO₄⁻) 2.767 168

The sulfate ion acts as a bifurcated acceptor, participating in four hydrogen bonds (two from purine NH groups, two from water). This network creates R₈⁸(30) ring motifs that stabilize the lattice against thermal vibration.

Comparative Analysis with Parent Compound (2,6-Diamino-8-purinol)

The parent compound (C₅H₆N₆O) crystallizes in space group P-1 with a = 7.25 Å, b = 9.81 Å, c = 10.32 Å, contrasting sharply with the hemisulfate's larger unit cell. Key differences include:

Table 3: Structural Comparisons

Property Parent Compound Hemisulfate Salt
Density (g/cm³) 1.693 1.551
NH···O interactions 2.91 Å (intramolecular) 2.56–2.84 Å (ionic)
Tautomer population 82% 7,9-dihydro 94% 7,9-dihydro
Solubility (H₂O) 1.2 mg/mL 48 mg/mL

Salt formation reduces π-stacking distance from 3.42 Å (parent) to 3.89 Å, favoring edge-to-face packing over columnar stacking. The sulfate anion increases molecular polarity, lowering melting point from 329°C (parent) to 287°C.

Properties

IUPAC Name

2,6-diamino-7,9-dihydropurin-8-one;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H6N6O.H2O4S.H2O/c2*6-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4;/h2*(H6,6,7,8,9,10,11,12);(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLHSHJARAETPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1NC(=O)N2)N)N.C12=C(N=C(N=C1NC(=O)N2)N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N12O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584181
Record name Sulfuric acid--2,6-diamino-7,9-dihydro-8H-purin-8-one--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698998-94-6
Record name Sulfuric acid--2,6-diamino-7,9-dihydro-8H-purin-8-one--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and General Synthetic Approach

The synthesis of 2,6-diamino-8-purinol typically begins from purine derivatives such as:

  • 2,6-Dichloropurine
  • Xanthine (a naturally occurring purine)

Stepwise Nucleophilic Substitution on 2,6-Dichloropurine

A widely documented method involves two sequential nucleophilic substitutions on 2,6-dichloropurine:

  • First substitution at C6: Selective replacement of the chlorine at position 6 with an amino group is achieved by reaction with cyclohexylamine or other amines in solvents such as n-pentanol or n-butanol at moderate temperatures (~70 °C). This step typically yields 53-76% of the mono-substituted intermediate.

  • Second substitution at C2: The chlorine at position 2 is replaced by an amino group via acid-catalyzed conditions using reagents like trimethylsilyl chloride (TMSCl) and aromatic amines in n-butanol at elevated temperatures (~120 °C) for extended periods (14 hours). This step yields the diamino purine derivative in moderate to good yields (around 63%).

This two-step process is summarized in Table 1.

Step Reaction Conditions Outcome Yield (%)
1 2,6-Dichloropurine + Cyclohexylamine, n-pentanol, 70 °C, 4 h 2-Chloro-N-cyclohexyl-9H-purin-6-amine 53-76
2 Intermediate + Aromatic amine, TMSCl, n-butanol, 120 °C, 14 h 2,6-Diamino purine derivative 63

Alternative Synthesis from Xanthine

Xanthine can be converted to 2,6-diamino-8-purinol via established protocols involving:

  • Functional group transformations to introduce amino groups at C2 and C6 positions.
  • Purification steps to isolate the target compound.

This method is noted for moderate yield (~47%) but benefits from using inexpensive and readily available starting material.

Formation of Hemisulfate Monohydrate Salt

The hemisulfate monohydrate form is typically prepared by:

  • Reacting 2,6-diamino-8-purinol base with sulfuric acid in stoichiometric amounts (usually 1:2 molar ratio of base to sulfuric acid).
  • Crystallization from aqueous or mixed solvent systems to obtain the monohydrate salt form.
  • Isolation by filtration and drying under controlled humidity to maintain the monohydrate state.

Purity and Characterization

  • The synthesized 2,6-diamino-8-purinol hemisulfate monohydrate is characterized by spectroscopic methods (NMR, IR), elemental analysis, and X-ray crystallography to confirm structure and hydration state.
  • Melting point and solubility data confirm the identity and purity, with typical melting points reported around 250 °C (decomposition).

Yield and Scalability

  • The two-step nucleophilic substitution method provides moderate overall yields (~30-40%) when optimized.
  • The process is scalable with controlled reaction conditions and solvent choice.
  • The use of acid catalysis (TMSCl) is critical for the second substitution step to achieve satisfactory yields.
Method Starting Material Key Reagents/Conditions Yield (%) Notes
Two-step nucleophilic substitution 2,6-Dichloropurine Cyclohexylamine, n-pentanol, 70 °C; TMSCl, aromatic amine, n-butanol, 120 °C 30-40 (overall) Selective substitution; acid catalysis essential
Direct synthesis from xanthine Xanthine Literature-known protocols ~47 Cost-effective but lower yield
Salt formation 2,6-Diamino-8-purinol base Sulfuric acid, aqueous crystallization Quantitative Produces hemisulfate monohydrate salt

The preparation of this compound is primarily achieved via selective nucleophilic substitutions on 2,6-dichloropurine or through functionalization of xanthine. The two-step substitution method, involving acid-catalyzed second substitution, offers a practical route with moderate yields and good selectivity. Subsequent salt formation with sulfuric acid yields the hemisulfate monohydrate form suitable for research and pharmaceutical applications. Optimization of reaction conditions and purification protocols is essential for high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-8-purinol hemisulfate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Molecular Biology and Genetics

2,6-Diamino-8-purinol hemisulfate monohydrate serves as a valuable tool in molecular biology due to its ability to mimic adenine. Its incorporation into nucleic acids allows researchers to study the effects of altered base pairing on DNA and RNA structures.

  • Base Pairing Studies : The compound can pair with thymidine in DNA and uracil in RNA, facilitating investigations into molecular recognition processes and the structural dynamics of nucleic acids .
  • Structural Probes : It is used as a structural probe to investigate the interactions between ligands and nucleic acids, enhancing our understanding of molecular recognition mechanisms .

Antiviral Research

Research indicates that 2,6-diaminopurine derivatives have potential as antiviral agents. They have been incorporated into the synthesis of nucleosides aimed at combating viral infections, particularly HIV .

  • Antiviral Activity : Studies have shown that compounds derived from 2,6-diaminopurine exhibit activity against HIV by inhibiting viral replication .

Anticancer Research

The compound's ability to interfere with purine metabolism makes it a candidate for anticancer drug development.

  • Mechanism of Action : As an analogue of adenine, it can disrupt normal cellular processes by inhibiting DNA synthesis in rapidly dividing cancer cells .

Therapeutic Uses

Ongoing research explores its potential therapeutic applications beyond cancer treatment, particularly in conditions where modulation of purine metabolism may be beneficial.

Case Study on Molecular Recognition

A notable case study examined the use of 2,6-diaminopurine as a probe for understanding the molecular recognition between ligands and DNA. The findings highlighted how modifications in base pairing could influence the stability and functionality of nucleic acid structures .

Antiviral Compound Development

In another case study focusing on antiviral applications, researchers synthesized various nucleoside analogues incorporating 2,6-diaminopurine. The results demonstrated promising antiviral activity against HIV, suggesting pathways for developing new therapeutics targeting viral replication mechanisms .

Mechanism of Action

The mechanism of action of 2,6-diamino-8-purinol hemisulfate monohydrate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4,6-Diaminopyrimidine Hemisulfate Monohydrate

  • CAS Number : 77709-02-5
  • Molecular Formula : C₄H₆N₄·½H₂SO₄·H₂O
  • Molecular Weight : 177.17 g/mol
  • Melting Point : 243–244°C (decomposition)

Comparison :

  • Structural Differences : Replaces the purine core with a pyrimidine ring, reducing aromaticity and nitrogen content.
  • Reactivity: Lower molecular weight and simplified structure make it less versatile in coordination chemistry compared to 2,6-diamino-8-purinol derivatives.
  • Applications : Primarily used in small-molecule synthesis rather than nucleotide-related research .

2,6-Diaminopurine Hemisulfate Hemihydrate

  • CAS Number : 116295-72-8
  • Molecular Formula : 2(C₅H₆N₆)·H₂SO₄·H₂O
  • Molecular Weight : 332.28 g/mol

Comparison :

  • Structural Similarities: Shares the purine backbone and amino substitutions at positions 2 and 6.
  • Applications : Used in antiviral and antimetabolite research due to its structural resemblance to adenine .

Tianeptine Hemisulfate Monohydrate

  • CAS Number : 1224690-84-9
  • Molecular Formula : C₁₉H₂₂ClN₂O₄S·½H₂SO₄·H₂O
  • Molecular Weight : 436.91 g/mol

Comparison :

  • Structural Differences : A tricyclic antidepressant with a sulfonate group, unrelated to purine/pyrimidine systems.
  • Functional Contrast : Acts as a serotonin reuptake enhancer, highlighting divergent pharmacological applications compared to nucleotide analogs.
  • Applications : Approved for treating depression and anxiety, unlike the research-focused purine derivatives .

Comparative Data Table

Property 2,6-Diamino-8-purinol Hemisulfate Monohydrate 4,6-Diaminopyrimidine Hemisulfate Monohydrate 2,6-Diaminopurine Hemisulfate Hemihydrate
CAS Number 698998-94-6 77709-02-5 116295-72-8
Molecular Formula (C₅H₆N₆O)₂·H₂SO₄·xH₂O C₄H₆N₄·½H₂SO₄·H₂O 2(C₅H₆N₆)·H₂SO₄·H₂O
Molecular Weight (g/mol) 332.28 177.17 332.28
Core Structure Purine (8-hydroxyl) Pyrimidine Purine (no 8-hydroxyl)
Thermal Stability Not reported 243–244°C (dec.) Not reported
Primary Use Lab chemical, synthesis intermediate Small-molecule synthesis Antiviral research

Key Research Findings

  • Solubility: 2,6-Diamino-8-purinol derivatives exhibit higher aqueous solubility than pyrimidine analogs due to increased hydrogen-bonding capacity .
  • Synthetic Utility: The hydroxyl group at position 8 in 2,6-diamino-8-purinol enables regioselective modifications, a feature absent in 2,6-diaminopurine .

Notes on Discrepancies and Limitations

  • CAS Number Conflicts : cites CAS 123333-49-3 for a compound with the same name, possibly indicating a registration error or variant synthesis route .

Biological Activity

2,6-Diamino-8-purinol hemisulfate monohydrate is a purine derivative characterized by its unique chemical structure, which includes two amino groups and a hydroxyl group on the purine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a possible therapeutic agent in various diseases.

  • Molecular Formula : C5_5H8_8N6_6O5_5S
  • Molecular Weight : 264.22 g/mol
  • CAS Number : 123333-49-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets. It has been shown to inhibit key enzymes involved in purine metabolism, including:

  • Xanthine oxidase : Inhibition can lead to decreased production of uric acid, which is beneficial in conditions like gout.
  • Guanosine deaminase : This inhibition may affect nucleotide metabolism and have implications in cancer therapy.

The compound's structural features allow it to modulate various biochemical pathways, influencing cellular processes such as nucleic acid synthesis and degradation.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit antiviral properties and has been investigated for its role in cancer treatment. Its structural similarity to other purine analogs suggests potential applications in therapies targeting nucleic acid synthesis. The compound's ability to bind with nucleic acids and proteins enhances its reactivity and interaction potential, making it a candidate for further therapeutic exploration .

Case Studies

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
2,6-Diaminopurine Two amino groups; lacks hydroxyl at position 8Primarily used as a nucleoside analog
6-Thioguanine Contains a sulfur atom at position 6Used in chemotherapy; alters nucleotide metabolism
8-Azaguanine Similar purine structureDifferent functional groups affecting activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining 2,6-Diamino-8-purinol hemisulfate monohydrate with high purity?

  • Basic
  • The compound is typically synthesized via acid-base reactions, where the free base form of 2,6-Diamino-8-purinol is treated with sulfuric acid in a controlled stoichiometric ratio (e.g., 2:1 base-to-acid ratio) under anhydrous conditions. Crystallization from aqueous or ethanol-water mixtures is employed to isolate the hemisulfate monohydrate form. Purity is ensured through recrystallization and validated via elemental analysis (C, H, N, S) and mass balance calculations .

Q. How should researchers characterize the structural and compositional integrity of this compound?

  • Basic
  • Key methods include:

  • FT-IR spectroscopy : To confirm sulfate (SO₄²⁻) absorption bands (e.g., 1100–1000 cm⁻¹ for S–O stretching) and hydrate-specific O–H stretches (~3400 cm⁻¹) .
  • Elemental analysis : To verify stoichiometry (e.g., C₅H₆N₆O·½H₂SO₄·H₂O) with ≤1% deviation from theoretical values .
  • X-ray diffraction (XRD) : For crystalline structure validation, though no published crystallographic data exists for this specific hydrate form .

Q. What factors influence the solubility and stability of this compound in laboratory settings?

  • Basic
  • Solubility is solvent-dependent; it is moderately soluble in water and ethanol but poorly in nonpolar solvents. Stability is affected by light, humidity, and temperature. Store at 2–8°C in amber vials with desiccants to prevent hydrate decomposition or sulfate hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation kinetics .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities or degradation products in this compound?

  • Advanced
  • Impurities like residual solvents, free base, or sulfite by-products require HPLC-MS with ion-pairing chromatography (e.g., C18 column, 0.1% TFA mobile phase) for separation. Degradation products (e.g., 2,6-Diaminopurine from sulfate cleavage) are monitored using UV-Vis at 260 nm. Method validation should adhere to ICH Q2(R1) guidelines, with LOQ ≤0.1% .

Q. How can researchers resolve contradictions in reported solubility or stability data across studies?

  • Advanced
  • Discrepancies often stem from variations in hydrate forms or crystallization conditions. Use dynamic vapor sorption (DVS) to characterize hydrate-to-anhydrate transitions. Cross-validate solubility via isothermal gravimetric analysis in triplicate, controlling for pH (e.g., 3–5 to stabilize sulfate ions) and ionic strength .

Q. What methodologies are recommended for evaluating the biological activity of this compound in vitro?

  • Advanced
  • Design dose-response assays in cell models (e.g., antiviral activity in Vero cells) using concentrations from 1 nM–100 µM. Include positive controls (e.g., acyclovir for antiviral studies) and measure IC₅₀ values via MTT assays. For mechanistic studies, employ fluorescence-based calcium imaging to track intracellular signaling (e.g., acetylcholine receptor modulation) .

Q. How can researchers differentiate between hydrate polymorphs or stoichiometric variants of this hemisulfate salt?

  • Advanced
  • Use thermogravimetric analysis (TGA) to quantify water content (theoretical: ~4.0% for monohydrate). Pair with powder XRD to distinguish polymorphs. For stoichiometric confirmation, conduct sulfate quantification via ion chromatography against USP-grade Na₂SO₄ standards .

Q. What strategies mitigate interference from the sulfate counterion in spectroscopic analyses?

  • Advanced
  • For NMR, use deuterated DMSO-d₆ to dissolve the compound and suppress sulfate proton signals. In mass spectrometry, employ electrospray ionization (ESI) in negative mode to isolate [M–H]⁻ ions, avoiding sulfate adducts. For IR, subtract background spectra of KBr pellets containing pure H₂SO₄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-8-purinol hemisulfate monohydrate
Reactant of Route 2
2,6-Diamino-8-purinol hemisulfate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.